Methyl 2,4,5-trimethylbenzoate
Description
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Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2,4,5-trimethylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-7-5-9(3)10(6-8(7)2)11(12)13-4/h5-6H,1-4H3 |
InChI Key |
DPELCYPYLWXHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)OC)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Mechanisms
The hydrolysis of methyl esters typically proceeds via two mechanisms:
-
B_Ac2 (Bimolecular base-catalyzed acyl-oxygen cleavage) : Hydroxide attacks the carbonyl carbon, leading to elimination of methoxide. This mechanism dominates when the carbonyl carbon is accessible .
-
B_Al2 (Bimolecular base-catalyzed alkyl-oxygen cleavage) : Hydroxide attacks the methyl carbon in an SN2 reaction, requiring steric hindrance at the carbonyl position to suppress B_Ac2. This mechanism is favored for methyl esters with bulky substituents around the carbonyl group .
For methyl 2,4,5-trimethylbenzoate, the three methyl groups at positions 2, 4, and 5 create significant steric hindrance around the carbonyl carbon. This spatial congestion likely suppresses the B_Ac2 pathway, favoring the B_Al2 mechanism under basic conditions .
Acid-Catalyzed Hydrolysis
Under acidic conditions, methyl esters undergo protonation of the hydroxyl or alkyl oxygen, forming an acylium ion intermediate. This intermediate reacts with water to yield the carboxylic acid .
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions (e.g., aqueous KOH), hydrolysis produces the sodium salt of the carboxylic acid (saponification). For steric hindered esters like this compound, elevated temperatures (200–300°C) are required for efficient cleavage .
Key Data from Steric Hindrance Studies
Reaction Pathway and Steric Effects
The steric hindrance from the three methyl groups significantly impacts reaction rates:
-
Decarboxylation : At 250°C, steric hindrance reduces decarboxylation of the resulting carboxylic acid compared to less hindered analogs .
-
Regioselectivity : Ortho and para substituents exert greater steric effects than meta substituents, slowing hydrolysis rates .
Other Potential Reactions
While not explicitly studied for this compound, analogous compounds undergo:
-
Reduction : Conversion of esters to alcohols using reagents like LiAlH₄.
-
Substitution : Replacement of alkyl groups with nucleophiles under specific conditions.
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